Cas no 1807242-13-2 (Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate)
Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate
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- Inchi: 1S/C12H11F2NO2S/c1-2-17-10(16)5-7-3-4-9(18)8(6-15)11(7)12(13)14/h3-4,12,18H,2,5H2,1H3
- InChI Key: KPUUOINRPLINHZ-UHFFFAOYSA-N
- SMILES: SC1C=CC(CC(=O)OCC)=C(C(F)F)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 342
- XLogP3: 2.6
- Topological Polar Surface Area: 51.1
Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021379-1g |
Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate |
1807242-13-2 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate
Comprehensive Overview of Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate (CAS No. 1807242-13-2)
Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate (CAS No. 1807242-13-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its unique cyano, difluoromethyl, and mercapto functional groups, offers versatile applications due to its reactive sites and structural stability. Researchers and industry professionals are increasingly exploring its potential in drug discovery, crop protection, and advanced material synthesis.
The compound's molecular structure, featuring a phenylacetate backbone, is engineered to enhance bioavailability and reactivity. The inclusion of a difluoromethyl group improves metabolic stability, while the cyano and mercapto groups provide sites for further chemical modifications. This makes Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate a valuable intermediate in synthesizing more complex molecules, particularly in the development of targeted therapies and sustainable agrochemicals.
In recent years, the demand for fluorinated compounds like Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate has surged, driven by their enhanced efficacy and environmental compatibility. Fluorination is a key strategy in modern drug design, as it often improves a compound's binding affinity and resistance to degradation. Similarly, in agrochemistry, fluorinated derivatives are prized for their ability to deliver potent activity at lower doses, reducing environmental impact.
One of the most searched questions in the context of CAS No. 1807242-13-2 revolves around its synthetic routes and scalability. The compound is typically synthesized through multi-step organic reactions, including esterification, nucleophilic substitution, and oxidation. Optimizing these processes for industrial-scale production remains a focal point for manufacturers aiming to meet the growing demand for high-purity Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate.
Another hot topic is the compound's role in green chemistry. With increasing regulatory pressure to minimize hazardous waste and energy consumption, researchers are exploring catalytic methods and solvent-free reactions to produce Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate more sustainably. Such innovations align with global trends toward eco-friendly manufacturing practices.
From a pharmacological perspective, the mercapto group in Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate offers intriguing possibilities. Thiol-containing compounds are known for their ability to form disulfide bonds, which are critical in protein folding and enzyme inhibition. This property makes the compound a candidate for developing protease inhibitors or antioxidant agents, addressing current healthcare challenges like antimicrobial resistance and oxidative stress-related diseases.
In material science, the compound's cyano and difluoromethyl functionalities are being investigated for their potential in polymer chemistry. These groups can enhance thermal stability and dielectric properties, making Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate a promising monomer for high-performance materials used in electronics and coatings.
As the scientific community continues to uncover new applications for CAS No. 1807242-13-2, its commercial and academic relevance is expected to grow. Future research may focus on derivatization strategies to expand its utility further, as well as computational modeling to predict its behavior in complex systems. For now, Ethyl 3-cyano-2-difluoromethyl-4-mercaptophenylacetate stands as a testament to the ingenuity of modern synthetic chemistry and its capacity to address pressing global challenges.
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